Hydrogen‑Bond Donor Count: Complete Donor Elimination Versus the N–H Analog
The target compound carries a THP group at N1, resulting in a hydrogen‑bond donor count of 0 (computed by Cactvs). In contrast, the direct N–H analog 3‑bromo‑4‑methoxy‑1H‑pyrazolo[4,3‑c]pyridine (CAS 1357945‑15‑3) has an HBD of 1 because of the free N–H [1][2]. Eliminating the HBD reduces the desolvation penalty for membrane crossing and can improve blood‑brain barrier penetration by 5‑ to 10‑fold in related pyrazolopyridine series (class‑level inference) [3].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1357945-15-3): HBD = 1 |
| Quantified Difference | ΔHBD = −1 (complete elimination) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); validated by XLogP3 and TPSA correlation |
Why This Matters
A zero‑HBD compound is preferred for CNS‑targeted libraries and permeability‑sensitive cellular assays, making the THP‑protected form the procurement choice over its N–H parent.
- [1] PubChem CID 121228857 computed properties: HBD count = 0. View Source
- [2] PubChem CID 118798035 computed properties: HBD count = 1. View Source
- [3] Rankovic, Z. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. J. Med. Chem. 58, 2584–2608 (2015). View Source
